molecular formula C25H19Cl2NO3 B3926975 N-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenoxyacetamide

N-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenoxyacetamide

Cat. No. B3926975
M. Wt: 452.3 g/mol
InChI Key: UFCHRFCCAJOLOA-UHFFFAOYSA-N
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Description

“N-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenoxyacetamide” is a complex organic compound. It contains a 2,4-dichlorophenyl group, a 2-hydroxy-1-naphthyl group, a phenoxy group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The dichlorophenyl, hydroxynaphthyl, and phenoxy groups are all aromatic, and the acetamide group contains a carbonyl (C=O) and an amine (NH2) group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The acetamide group might be involved in hydrolysis or condensation reactions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of polar groups (like the acetamide) could affect its solubility .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound. If it’s a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its physical and chemical properties. If it shows biological activity, it could be studied as a potential pharmaceutical compound .

properties

IUPAC Name

N-[(2,4-dichlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2NO3/c26-17-11-12-20(21(27)14-17)25(28-23(30)15-31-18-7-2-1-3-8-18)24-19-9-5-4-6-16(19)10-13-22(24)29/h1-14,25,29H,15H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCHRFCCAJOLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(C2=C(C=C(C=C2)Cl)Cl)C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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